molecular formula C29H34N6O3 B11939259 Usp7-IN-4

Usp7-IN-4

Cat. No.: B11939259
M. Wt: 514.6 g/mol
InChI Key: DGHAUZFDWIZFRM-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Usp7-IN-4 is a small molecule inhibitor targeting ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme involved in various cellular processes, including protein degradation, DNA repair, and immune response regulation. USP7 has been implicated in cancer progression due to its role in stabilizing oncogenic proteins and degrading tumor suppressors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Usp7-IN-4 involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of high-yield reactions, cost-effective reagents, and efficient purification methods. The process would also need to comply with regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

Usp7-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the specific transformation required .

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

Usp7-IN-4 exerts its effects by binding to the catalytic domain of USP7, inhibiting its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins, including tumor suppressors like p53, which can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the p53-MDM2 axis, DNA repair proteins, and immune response regulators .

Properties

Molecular Formula

C29H34N6O3

Molecular Weight

514.6 g/mol

IUPAC Name

3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3S)-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C29H34N6O3/c1-20(22-6-4-3-5-7-22)16-24(36)34-14-12-29(38,13-15-34)18-35-19-31-25-26(28(35)37)32-33(2)27(25)23-10-8-21(17-30)9-11-23/h3-11,19-20,38H,12-18,30H2,1-2H3/t20-/m0/s1

InChI Key

DGHAUZFDWIZFRM-FQEVSTJZSA-N

Isomeric SMILES

C[C@@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C4=CC=C(C=C4)CN)O)C5=CC=CC=C5

Canonical SMILES

CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C4=CC=C(C=C4)CN)O)C5=CC=CC=C5

Origin of Product

United States

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